5-HT2A Receptor Binding Affinity
2CBFly-NBOMe exhibits a Ki of 0.14 nM at the rat 5-HT2A receptor [1], placing it in the sub-nanomolar affinity range characteristic of NBOMe compounds. Its non-benzylated parent 2C-B-FLY shows a Ki of 0.12 nM at the human 5-HT2A receptor for the more active (R)-enantiomer [2], while the prototypical 25I-NBOMe binds with Ki values of 0.044 nM (human) and 0.087 nM (rat) . 25B-NBOMe, the closest 2,5-dimethoxy comparator, displays a Ki of 0.05 nM at human 5-HT2A . Notably, the N-benzyl modification in 2CBFly-NBOMe enhances affinity by approximately two orders of magnitude compared to the broader 2C-B scaffold (Ki ≈ 6.9–34 nM) [3].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 0.14 nM (rat 5-HT2A) |
| Comparator Or Baseline | 2C-B-FLY (R-enantiomer): Ki = 0.12 nM (human 5-HT2A); 25I-NBOMe: Ki = 0.044 nM (human), 0.087 nM (rat); 25B-NBOMe: Ki = 0.05 nM (human); 2C-B: Ki = 6.9–34 nM (human) |
| Quantified Difference | 2CBFly-NBOMe affinity is approximately 1.2-fold lower than 2C-B-FLY (R-enantiomer), 1.6-fold lower than 25I-NBOMe (rat), 2.8-fold lower than 25B-NBOMe (human), and 49–243-fold higher than 2C-B |
| Conditions | Radioligand competition binding assays; species and receptor source vary across studies; cross-study comparison, not head-to-head |
Why This Matters
Sub-nanomolar 5-HT2A affinity identifies 2CBFly-NBOMe as a high-potency research ligand, but its intermediate affinity among NBOMes—higher than the parent 2C-B scaffold yet lower than 25I/25B-NBOMe—makes it suitable for applications requiring potent receptor engagement without the extreme potency and associated safety handling constraints of the most potent NBOMe analogs.
- [1] Braden MR. Towards a biophysical understanding of hallucinogen action. PhD Thesis. Purdue University; 2007. ProQuest 304838368. Ki value cited via 2CBFly-NBOMe Wikipedia entry (archived 2011-06-05) View Source
- [2] DBpedia entry for 2C-B-FLY, citing Nichols DE et al. (Purdue University). Ki = 0.12 nM at human 5-HT2A for (R)-enantiomer. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. 2C-B ligand activity chart: Ki = 34 nM at 5-HT2A (human, [3H]ketanserin). J Med Chem (1994) 37:1929-1935. PMID:8027974 View Source
